2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Catalog No.
S704586
CAS No.
20348-09-8
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

CAS Number

20348-09-8

Product Name

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

IUPAC Name

4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)

InChI Key

ANHQLUBMNSSPBV-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC=N2

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=N2

The exact mass of the compound 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122276. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a bicyclic heterocyclic building block featuring a pyridine ring fused to a 1,4-oxazin-3-one core. In industrial and pharmaceutical procurement, this scaffold is sourced as a critical intermediate for synthesizing kinase inhibitors (such as Syk inhibitors like Fostamatinib), spirocyclic degrons, and GABA A receptor modulators [1]. Unlike simple benzenoid analogs, the incorporated pyridine nitrogen provides a built-in hydrogen-bond acceptor that enhances aqueous solubility and target-binding affinity in the hinge region of kinases [2]. Procuring high-purity (>98%) batches of this specific isomer is essential for reproducible downstream halogenation and N-alkylation, preventing regiochemical impurities that complicate late-stage active pharmaceutical ingredient (API) manufacturing .

Procurement Fit

Scaffold for kinase inhibitor synthesis programs
Building block for antibacterial and CNS-targeted agents
Crystalline solid with consistent lot reproducibility

Substituting 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one with the more common 2H-1,4-benzoxazin-3(4H)-one or alternative isomers (such as the [2,3-b] or[4,3-b] variants) leads to fundamental failures in both synthesis and final application [1]. The absence of the pyridine nitrogen in benzoxazinones drastically alters the electronic distribution, reducing the acidity of the oxazinone NH and altering the regioselectivity of electrophilic aromatic substitution during scale-up [2]. In pharmacological contexts, the specific [3,2-b] orientation positions the basic nitrogen exactly where it is needed to interact with the ATP-binding pocket of kinases or the binding domains of E3 ubiquitin ligases [3]. Using an isomer shifts this vector, completely abolishing binding affinity and rendering the resulting library biologically inactive.

Substitution Risk

2H-Pyrido[4,3-b]-1,4-oxazin-3(4H)-one (CAS 20348-20-3) Different ring fusion alters electronic distribution and hydrogen-bonding capacity, which may disrupt key coupling or cyclization steps.
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6) Loss of the carbonyl at position 3 removes a critical H-bond acceptor, potentially lowering target engagement in downstream kinase inhibitors.
Generic heterocyclic building blocks with lower purity Purities around 95% may introduce side products that compromise synthetic reproducibility and biological assay consistency.

N-Alkylation Reactivity and Processability

The electron-withdrawing nature of the fused pyridine ring increases the acidity of the oxazinone N-H, yielding a predicted pKa of 11.06, compared to approximately 14 for the baseline 2H-1,4-benzoxazin-3(4H)-one. This increased acidity allows for quantitative N-alkylation using milder bases (e.g., K2CO3) instead of requiring strong bases like NaH or prolonged heating .

Evidence DimensionOxazinone N-H Acidity (pKa)
Target Compound DatapKa ~11.06 (allows mild base alkylation)
Comparator Or Baseline2H-1,4-benzoxazin-3(4H)-one (pKa ~14, requires strong base)
Quantified Difference~3 pKa unit difference
ConditionsPredictive modeling and standard N-alkylation process conditions

The ability to use milder reaction conditions prevents side reactions and improves overall yield and safety in industrial-scale continuous manufacturing.

Syk Inhibition Potency
Cross-study reported
R406 derivative Ki = 30 nM
vs. Entospletinib IC50 15–30 nM
Supports Syk inhibitor design
Derivative values; scaffold-level context to verify

Aqueous Solubility and Lipophilicity Profile

The incorporation of the pyridine nitrogen significantly alters the physicochemical profile of the scaffold. Compared to the benzoxazine baseline, the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one core increases the Topological Polar Surface Area (TPSA) by exactly 12.9 Ų and decreases the calculated LogP (ClogP) by approximately 1.0 unit [1]. This shift translates to substantially higher aqueous solubility for downstream intermediates [2].

Evidence DimensionTopological Polar Surface Area (TPSA) and ClogP
Target Compound DataTPSA = 42.0 Ų, lower ClogP
Comparator Or Baseline2H-1,4-benzoxazin-3(4H)-one (TPSA = 29.1 Ų, higher ClogP)
Quantified Difference+12.9 Ų TPSA, ~-1.0 ClogP
ConditionsStandard cheminformatics property calculations

Improved solubility facilitates easier handling in aqueous-organic solvent mixtures during scale-up and improves the pharmacokinetic profile of downstream APIs.

Antinociceptive Model
Head-to-head reported
Compound 6c ED50 = 12.5 mg/kg p.o.
Reported safety index 5.1 vs aspirin
Scaffold-derived analgesic endpoint context
In vivo mouse writhing test; class-level inference

Kinase Hinge-Binding Affinity

In the development of Syk and other kinase inhibitors, the [3,2-b] pyridine nitrogen acts as a crucial hydrogen-bond acceptor. Scaffolds utilizing the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one core typically exhibit a 10- to 50-fold increase in target-binding affinity (often lowering IC50 from >1 μM to <50 nM) compared to their carbon-only benzoxazine analogs, which lack this critical interaction vector in the ATP-binding pocket[1].

Evidence DimensionKinase (e.g., Syk) Binding Affinity (IC50)
Target Compound Data<50 nM (typical for optimized derivatives)
Comparator Or BaselineBenzoxazine analogs (>1 μM)
Quantified Difference10- to 50-fold increase in affinity
ConditionsIn vitro kinase inhibition assays

This specific scaffold is non-negotiable for achieving the potency required for modern targeted therapies, directly dictating the success of the drug discovery program.

Anti-S. aureus Activity
Cross-study reported
Fluoro analog MIC = 0.5 µg/mL
Benchmark pyridodioxane NBTI MIC 0.5 µg/mL
Supports antibacterial NBTI SAR studies
Derivative MIC against MRSA; scaffold relevance to verify

Electrophilic Halogenation Regioselectivity

The electron-deficient nature of the pyridine ring directs electrophilic aromatic substitution with high precision. Bromination of the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold selectively yields the 6- or 7-bromo derivatives (depending on specific conditions) with >90% regioselectivity. In contrast, bromination of the more electron-rich benzoxazinone often yields an intractable mixture of 6- and 7-bromo isomers that requires extensive chromatographic separation [1].

Evidence DimensionRegioselectivity in Bromination
Target Compound Data>90% regioselectivity for specific bromo-isomers
Comparator Or Baseline2H-1,4-benzoxazin-3(4H)-one (mixed 6-/7-bromo isomers)
Quantified DifferenceElimination of major isomeric byproducts
ConditionsStandard electrophilic bromination (e.g., NBS or Br2)

High regioselectivity eliminates costly downstream purification steps during the synthesis of cross-coupling precursors, saving both time and solvent at scale.

Commercial Purity
Supplier specification
≥98% purity, crystalline solid
Melting point 204–208 °C
Enables reproducible synthesis outcomes
Higher purity vs typical 95% generic blocks

Syk Inhibitor Synthesis

Due to the critical hydrogen-bond acceptor provided by the[3,2-b] pyridine nitrogen, this compound is the required starting material for synthesizing Syk inhibitors, including intermediates for the active pharmaceutical ingredient Fostamatinib. Its use ensures the necessary binding affinity in the kinase hinge region that benzoxazine analogs cannot achieve[1].

Spirocyclic E3 Ligase Degron Development

The scaffold's precise geometry and favorable TPSA make it a highly suitable building block for constructing spirocyclic E3 ubiquitin ligase targeting moieties (degrons). The enhanced aqueous solubility compared to carbocyclic analogs improves the overall pharmacokinetic profile of the resulting PROTACs or degronimers [2].

GABA A Receptor Modulator Manufacturing

The compound is utilized in the synthesis of negative allosteric modulators for the GABA A α5 receptor. The predictable regioselectivity during halogenation allows for efficient scale-up of the necessary cross-coupling precursors without the burden of separating structural isomers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Syk inhibitor design (oncology & immune signaling research)
Pyridooxazinone scaffold fit for ATP-competitive inhibition
Target engagement assay: Syk inhibition potency
Non-opioid antinociceptive research
Scaffold-derived analgesic endpoint profile
In vivo pain model: ED50 and safety index context
Anti-infective SAR (NBTI class, drug-resistant Gram-positive)
RHS moiety compatibility with topoisomerase inhibition
MIC endpoints against Staphylococcus aureus (incl. MRSA)
High-reproducibility synthetic protocols
Certified purity and sharp melting point identity
Lot-to-lot consistency and minimal side-product risk

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20348-09-8

Wikipedia

2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one

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